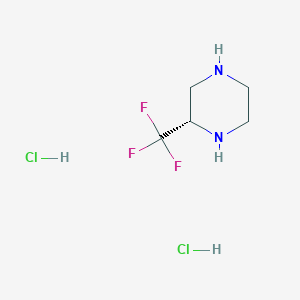

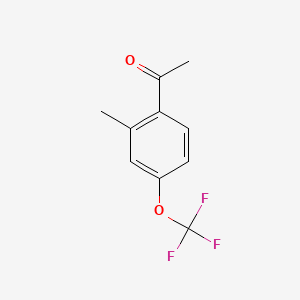

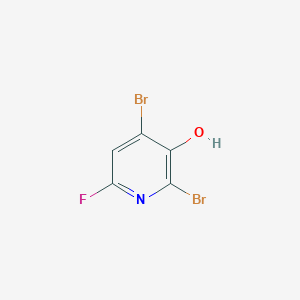

![molecular formula C7H11N3 B1433118 1,4-二氮杂双环[2.2.2]辛烷-2-腈 CAS No. 1394774-46-9](/img/structure/B1433118.png)

1,4-二氮杂双环[2.2.2]辛烷-2-腈

描述

DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Synthesis Analysis

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .

Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Physical and Chemical Properties Analysis

DABCO is a white crystalline powder with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic .

科学研究应用

有机合成中的催化应用

- DABCO 已被探索作为合成吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物的高效催化剂,在超声波辐照条件下使用三组分缩合反应 (Azarifar, Nejat-Yami, & Zolfigol, 2013)。

- 由于其廉价、环保、高反应性且无毒的特性,因此被广泛用作有机制备中的固体催化剂,以高选择性提供高产率的产品 (Baghernejad, 2010)。

在双环衍生物合成中的作用

- DABCO 催化单罐三组分反应,合成双环邻氨基腈衍生物,在室温下顺利进行,并产生高至优异的产品收率 (Yan 等,2019)。

在脱羧酰基化中的效用

- DABCO 可有效地对羧酸进行脱羧酰基化,使用氨基甲酰氯或烷基碳酰氯,从而合成各种 α-酮和 α,β-不饱和酰胺或酯 (Zhang 等,2017)。

氧化反应

- 它可以用作微波辐照下醇的氧化剂,并具有可重复使用的优点 (Tajbakhsh & Habibzadeh, 2006)。

在多组分反应中的应用

- DABCO 作为催化剂,通过水性介质中的一罐三组分缩合反应合成四氢苯并[b]吡喃衍生物 (Tahmassebi, Bryson, & Binz, 2011)。

在脱羧环化中的作用

- 它介导异靛酐与活性亚甲基反应的脱羧环化,合成取代的 4-喹啉酮 (Rao & Hussain, 2021)。

在卤代/酯化中的用途

- DABCO 在烯烃的氯化中充当催化剂,并适用于从烯烃和 N-溴代琥珀酰亚胺合成溴代类似物 (Pimenta, Gusevskaya, & Alberto, 2017)。

一罐合成应用

- 它催化一罐三组分缩合反应,在水性乙醇中合成吡喃并[2,3-d]嘧啶酮衍生物 (Azizian, Shameli, & Balalaie, 2012)。

作用机制

Target of Action

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom .

Mode of Action

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile, acting as a strong nucleophile, initiates its attack at the carbonyl group . The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions .

Biochemical Pathways

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile can be used for a range of organic transformations, including C-H functionalization, formation of hetero-hetero bonds, rearrangements, the synthesis of heterocyclic compounds, cyclizations and annulations, and other miscellaneous reactions .

Pharmacokinetics

The pharmacokinetic properties of 1,4-Diazabicyclo[22It is known that the compound is soluble and hygroscopic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile’s action are largely dependent on the specific reaction it is catalyzing. For example, in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers, it acts as a nucleophilic catalyst .

Action Environment

The action of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile can be influenced by environmental factors. The reactions are environmentally friendly and the catalyst can be recycled in some cases .

安全和危害

未来方向

生化分析

Biochemical Properties

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile acts as a nucleophilic catalyst in several biochemical reactions. It interacts with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers, facilitating the formation of polyurethane and other polymers . The compound also serves as a Lewis base, forming complexes with various biomolecules. These interactions are essential for catalyzing reactions like the Baylis-Hillman reaction, which involves aldehydes and unsaturated ketones . The compound’s ability to scavenge free radicals due to fluorochrome excitation makes it useful in fluorescence microscopy and as an anti-fade reagent .

Cellular Effects

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ion exchange capacity and ionic conductivity of cell membranes, impacting cellular communication and transport . The compound’s role in scavenging free radicals also protects cells from oxidative stress, thereby maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile exerts its effects through nucleophilic catalysis and Lewis base interactions. It binds to specific sites on enzymes and proteins, altering their activity and facilitating biochemical reactions . The compound’s nucleophilicity allows it to participate in various coupling reactions, promoting the formation of carbon-carbon and carbon-heteroatom bonds . Additionally, its ability to form stable complexes with hydrogen peroxide and sulfur dioxide highlights its versatility as a catalyst .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile change over time due to its stability and degradation properties. The compound is known to be stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that the compound maintains its catalytic activity over extended periods, making it suitable for various in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively catalyzes biochemical reactions . At higher doses, it can cause adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe for use in biochemical studies .

Metabolic Pathways

1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of heterocyclic compounds, cyclizations, and annulations . The compound’s interactions with enzymes such as alcohol dehydrogenase and isocyanate functionalized monomers highlight its role in metabolic flux and the regulation of metabolite levels .

Transport and Distribution

Within cells and tissues, 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The compound’s ability to form complexes with various biomolecules also plays a role in its transport and distribution within the cellular environment .

Subcellular Localization

The subcellular localization of 1,4-Diazabicyclo[2.2.2]octane-2-carbonitrile is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its catalytic activity . The compound’s interactions with enzymes and proteins within these compartments further enhance its role in biochemical reactions and cellular processes .

属性

IUPAC Name |

1,4-diazabicyclo[2.2.2]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWWVMDVUGEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

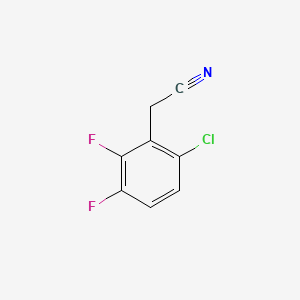

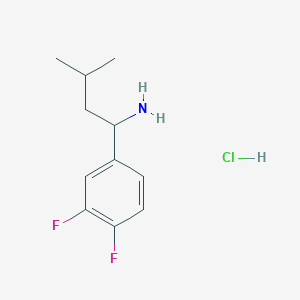

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)

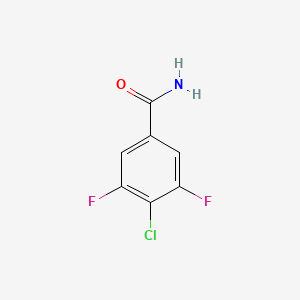

![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)